molecular formula C7H11Cl B1593384 exo-2-Chloronorbornane CAS No. 765-91-3

exo-2-Chloronorbornane

Cat. No. B1593384
CAS RN: 765-91-3
M. Wt: 130.61 g/mol
InChI Key: PJWBUKHIZPKRJF-UHFFFAOYSA-N
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Description

Exo-2-Chloronorbornane is a bicyclic organic compound . It undergoes amination with trichloramine-aluminum chloride to yield 2-azabicyclo[3.2.1]octane, small amounts of the 3-isomer, and exo-2-aminonorbornane .


Synthesis Analysis

Exo-2-Chloronorbornane undergoes amination with trichloramine-aluminum chloride . This reaction yields 2-azabicyclo[3.2.1]octane, small amounts of the 3-isomer, and exo-2-aminonorbornane .


Molecular Structure Analysis

The molecular formula of exo-2-Chloronorbornane is C7H11Cl . The molecular weight is 130.62 . The SMILES string representation is ClC1C[C@@H]2CC[C@H]1C2 .


Chemical Reactions Analysis

Exo-2-Chloronorbornane undergoes amination with trichloramine-aluminum chloride . This reaction yields 2-azabicyclo[3.2.1]octane, small amounts of the 3-isomer, and exo-2-aminonorbornane .


Physical And Chemical Properties Analysis

Exo-2-Chloronorbornane has a density of 1.1±0.1 g/cm^3 . Its boiling point is 159.2±0.0 °C at 760 mmHg . The vapour pressure is 3.3±0.2 mmHg at 25°C . The enthalpy of vaporization is 38.0±3.0 kJ/mol . The flash point is 44.4±0.0 °C . The index of refraction is 1.497 . The molar refractivity is 35.1±0.4 cm^3 .

Scientific Research Applications

Chemical Synthesis and Mechanistic Insights

  • Friedel-Crafts Alkylation: Exo-2-chloronorbornane is used in Friedel-Crafts alkylation reactions with aromatics like benzene, resulting in norbornylated products. This process involves carbocationic intermediates and offers insights into the reaction mechanism (Olah, Lee, & Prakash, 1994).
  • Amination Reactions: The compound undergoes amination with trichloramine-aluminum chloride, leading to ring expansion and incorporation of nitrogen. This process yields 2-azabicyclo[3.2.1]octane and provides understanding of the reaction mechanism and synthetic applications (Kovacic, Lowery, & Roskos, 1970).

Solvolysis and Chemical Reactivity

  • Reactivity Studies: 7-Chloronorbornane derivatives, including exo-2-chloronorbornane, exhibit unique solvolytic reactivities. These studies contribute to understanding the steric and electronic factors influencing chemical reactions and the stability of carbocationic intermediates (Woods, Carboni, & Roberts, 1956).

Environmental Chemistry and Analysis

Stereochemistry and Molecular Structure

  • Stereochemical Studies: Research on chlorine derivatives of norbornane, including exo-2-chloronorbornane, provides insights into the stereochemical aspects of chemical reactions and the influence of molecular structure on reactivity and product formation (Roberts, Johnson, & Carboni, 1954).

Safety And Hazards

Exo-2-Chloronorbornane is classified as a flammable liquid and vapor . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . In case of accidental ingestion or contact, immediate medical attention is required .

properties

IUPAC Name

(1S,4R)-2-chlorobicyclo[2.2.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11Cl/c8-7-4-5-1-2-6(7)3-5/h5-7H,1-4H2/t5-,6+,7?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJWBUKHIZPKRJF-JEAXJGTLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C[C@@H]1CC2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

exo-2-Chloronorbornane

CAS RN

765-91-3
Record name exo-2-Chloronorbornane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
99
Citations
P Kovacic, MK Lowery, PD Roskos - Tetrahedron, 1970 - Elsevier
… exo-2-Chloronorbornane was chosen for investigation because of the interesting rearrangements which frequently occur in the bicyclic series. This report describes the mechanistic and …
Number of citations: 30 www.sciencedirect.com
JK Stille, FM Sonnenberg - Journal of the American Chemical …, 1966 - ACS Publications
… When exo-2-norborneol (2) was also treated with thionyl chloride (Figure 1) by employing similar conditions and solvents (Table II) again exo-2-chloronorbornane (4) rather than the …
Number of citations: 18 pubs.acs.org
RA Moss, F Zheng, RR Sauers… - Journal of the American …, 2001 - ACS Publications
… > 320 nm) of exo- or endo-6 in MeCN or DCE (A 356 = 1.0) at 25 C generated exo- or endo-2-norbornyloxychlorocarbenes, 7, which fragmented to mixtures of exo-2-chloronorbornane (…
Number of citations: 31 pubs.acs.org
BD Maxwell, JJ Nash, HA Morrison… - Journal of the …, 1989 - ACS Publications
… Both TMSNB and exo-2-chloronorbornane were found to be stableunder the standard photolysis conditions. The same was true for a hexane solution containing a mixture of TMSNB (…
Number of citations: 14 pubs.acs.org
RN McDonald, RN Steppel - Journal of the American Chemical …, 1970 - ACS Publications
… made2 to convert 2 and 3 to exo-2-chloronorbornane (14) for a direct comparison of the signs of the specific rotations of 14 produced from each chloro ketone. …
Number of citations: 49 pubs.acs.org
GA Olah, CS Lee, GKS Prakash - The Journal of Organic …, 1994 - ACS Publications
There is substantial interest in the structure and reactivity of 2-norbornyl (bicyclo [2.2. 1] heptyl) cation. In 1949, Winstein and Trifan* 12 found that the rates of solvolysis of exo-2-…
Number of citations: 14 pubs.acs.org
EC Kooyman, GC Vegter - Tetrahedron, 1958 - Elsevier
The free-radical halogenation of norbornane gives mainly the 2-halides; exo/endo ratios depending on the nature of the halogen donor. Molecular chlorine or bromine give about 70 per …
Number of citations: 100 www.sciencedirect.com
S Uemura, A Onoe, M Okano - Bulletin of the Chemical Society of …, 1975 - journal.csj.jp
… The formation of exo-2-chloronorbornane(8), HCl addition product to norbornene, was observed in Runs 3 and 4. The evolution of HCl by interaction of TlCl,-4H,O with CCl, at refluxing …
Number of citations: 17 www.journal.csj.jp
ML Poutsma - Journal of the American Chemical Society, 1965 - ACS Publications
… (2) Theposition (3.75 ppm) of this band suggests that the chlorines are exo since endo protons have generally been observed at higher field (3.78 ppm in exo-2-chloronorbornane (IX) …
Number of citations: 90 pubs.acs.org
JK Stille, FM Sonnenberg… - Journal of the American …, 1966 - ACS Publications
… under the same conditions, exo-2-chloronorbornane affords … Dehydrochlorination of Dideuterio-exo-2-chloronorbornane. … 1.32 g (0.1 mole) of dideuterio-exo-2-chloronorbornane was …
Number of citations: 60 pubs.acs.org

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